molecular formula C16H16BrNO2 B5678378 1-Bromo-2-naphthyl piperidinecarboxylate

1-Bromo-2-naphthyl piperidinecarboxylate

Cat. No.: B5678378
M. Wt: 334.21 g/mol
InChI Key: MFHMOUCSHMXHBJ-UHFFFAOYSA-N
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Description

1-Bromo-2-naphthyl piperidinecarboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-naphthyl piperidinecarboxylate can be synthesized through a multi-step process involving the bromination of 2-naphthol followed by esterification with piperidinecarboxylic acid. The bromination step typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The esterification step can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated synthesis platforms and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-naphthyl piperidinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The naphthyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted naphthyl piperidinecarboxylates.

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of 1-bromo-2-naphthyl piperidinol.

Scientific Research Applications

1-Bromo-2-naphthyl piperidinecarboxylate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-naphthyl piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

    1-Bromo-2-naphthol: Shares the naphthyl and bromine moieties but lacks the piperidinecarboxylate group.

    2-Naphthyl piperidinecarboxylate: Lacks the bromine atom but contains the naphthyl and piperidinecarboxylate groups.

    1-Bromo-2-naphthyl acetate: Contains the naphthyl and bromine moieties but has an acetate group instead of piperidinecarboxylate.

Uniqueness: 1-Bromo-2-naphthyl piperidinecarboxylate is unique due to the presence of both the bromine atom and the piperidinecarboxylate group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(1-bromonaphthalen-2-yl) piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-13-7-3-2-6-12(13)8-9-14(15)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHMOUCSHMXHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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